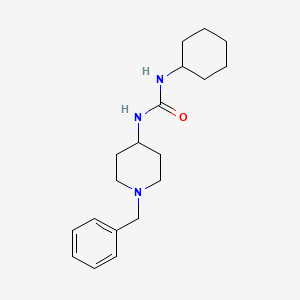![molecular formula C17H19NO5 B5684898 diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)
diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate, also known as DDC, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of fields, including medicinal chemistry, drug discovery, and biological research.
作用机制
The mechanism of action of diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate is not fully understood, but it is believed to act on several different pathways within the body. One proposed mechanism involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate are varied and depend on the specific application and concentration used. In medicinal chemistry, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been shown to have anti-inflammatory and anti-cancer properties, with potential use in the treatment of diseases such as arthritis and cancer. In biological imaging, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been shown to have unique fluorescent properties, making it a potential tool for imaging and tracking various biological processes. Additionally, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been explored as a potential precursor for the synthesis of other chemical compounds, including various heterocycles.
实验室实验的优点和局限性
One advantage of using diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate in lab experiments is its unique structure, which allows for a variety of potential applications. Additionally, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been extensively studied, with a large body of research available on its properties and potential uses. However, there are also limitations to using diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate in lab experiments, including its potential toxicity and the need for specialized equipment and techniques to handle and work with the compound safely.
未来方向
There are several potential future directions for research on diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate, including further exploration of its potential applications in medicinal chemistry and biological imaging. Additionally, research could focus on the development of new synthetic methods for diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate and other related compounds, as well as the investigation of its potential use as a precursor for the synthesis of other chemical compounds. Finally, further studies could be conducted to better understand the mechanism of action of diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate and its effects on various biological pathways.
合成方法
The synthesis of diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate can be achieved through a multi-step process involving the reaction of several different chemical compounds. One common method involves the reaction of 2,4-pentanedione, ethyl acetoacetate, and cyclohexanone in the presence of a catalyst such as piperidine. This reaction results in the formation of the intermediate 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylic acid ethyl ester, which can then be further reacted with diethyl oxalate to produce the final product, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate.
科学研究应用
Diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been extensively studied for its potential applications in a variety of scientific research fields. One area of interest is its potential use in medicinal chemistry, where it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate has been studied for its potential use as a fluorescent probe in biological imaging, due to its unique fluorescent properties. It has also been explored as a potential precursor for the synthesis of other chemical compounds, including various heterocycles.
属性
IUPAC Name |
diethyl 1,3-dimethyl-6-oxo-2H-cyclohepta[c]pyrrole-5,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-5-22-16(20)13-7-11-9(3)18-10(4)12(11)8-14(15(13)19)17(21)23-6-2/h7-8,18H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUFZJPDNMEMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(NC(=C2C=C(C1=O)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5684820.png)
![1-(cyclohexylmethyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5684826.png)

![1-methyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5684840.png)
![3-({2-[1-(2,5-dimethyl-3-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5684847.png)
![[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)

![3-{1-[oxo(pyrrolidin-1-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5684884.png)
![N-[2-(hexanoylamino)ethyl]-4-hydroxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5684886.png)
![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)

![1,1'-[1-(3-amino-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5684918.png)